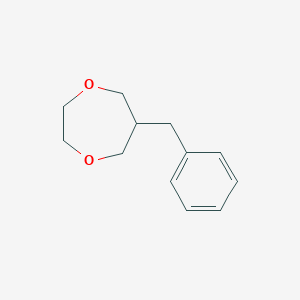

6-Benzyl-1,4-dioxepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

6-benzyl-1,4-dioxepane |

InChI |

InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5,12H,6-10H2 |

InChI Key |

WENHKYBEVKAGLH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CO1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Dioxepanes and Substituted Analogs

General Approaches to 1,4-Dioxepane Ring Systems

The formation of the 1,4-dioxepane ring is a key challenge in the synthesis of these compounds. Various approaches have been developed to address this, primarily involving the cyclization of acyclic precursors.

Ring closure reactions are a fundamental strategy for the synthesis of cyclic compounds, including 1,4-dioxepanes. These reactions typically involve the formation of ether linkages to close the seven-membered ring. One common method is an adaptation of the Williamson ether synthesis, which involves the reaction of a diol with a dihalide or a similar electrophile under basic conditions.

Recent advancements have introduced novel methods for the synthesis of 1,4-dioxepane derivatives. For instance, an organocatalyzed electrochemical dehydrogenative annulation reaction of alkenes with 1,3-diols has been reported. researchgate.net This method offers a transition metal- and oxidizing reagent-free approach to functionalized 1,4-dioxepanes. researchgate.net Another approach involves the intermolecular etherification of two glycerol units, which can form the 1,4-dioxepane ring spiro-fused to another backbone. researchgate.net

Michael Initiated Ring Closure (MIRC) reactions represent another pathway, where the conjugate addition of alkoxide anions derived from 1,2-diols to vinyl phenyl selenones leads to the formation of substituted 1,4-dioxanes, a related class of compounds. researchgate.net While not directly forming a dioxepane, the principle of intramolecular displacement to form a cyclic ether is relevant.

Ethylene (B1197577) oxide is a versatile precursor in organic synthesis due to its high reactivity. In the context of 1,4-dioxepane synthesis, it can undergo catalyzed cyclo-dimerization. nih.gov This process can be facilitated by catalysts such as NaHSO₄, SiF₄, or BF₃, or at elevated temperatures with an acidic cation-exchange resin. nih.gov The mechanism involves the protonation of the ethylene oxide oxygen, followed by reaction with a diol (like ethane-1,2-diol for 1,4-dioxane) to form an intermediate which then cyclizes. study.com

However, it is noted that while possible, the use of ethylene oxide is not always the most typical or efficient route for 1,4-dioxepane synthesis. brainly.com More common industrial methods often rely on the acid-catalyzed dehydration and ring closure of diethylene glycol. nih.gov For substituted dioxanes and potentially dioxepanes, the ring closure of molecules like 2-chloro-2'-hydroxydiethyl ether is also a viable pathway. nih.gov A ZrO₂/TiO₂ catalyst has been shown to be effective for the selective synthesis of 1,4-dioxane (B91453) from oxirane (ethylene oxide) dimerization at low temperatures, achieving high conversion and selectivity. mdpi.com

Synthetic Routes for Substituted Dioxepanes, including Benzyl (B1604629) Derivatives

The synthesis of substituted dioxepanes, such as those with benzyl groups, requires strategies that can introduce these substituents in a controlled manner. This can be achieved by starting with appropriately substituted acyclic precursors. For the synthesis of 6-Benzyl-1,4-dioxepane, a plausible route would involve the cyclization of a benzyl-substituted diol.

While the literature does not provide a specific, detailed synthesis of 6-Benzyl-1,4-dioxepane, general methods for preparing substituted dioxanes can be extrapolated. For example, the reaction of readily available epoxides with an ethylene glycol monosodium salt, followed by cyclization of the resulting diols, has been used to prepare substituted 1,4-dioxanes. enamine.net A similar strategy could be envisioned for dioxepanes, starting with a benzyl-substituted epoxide or diol.

The synthesis of other benzyl-substituted heterocyclic systems is well-documented. For instance, 1-benzyl-3,6-diazahomoadamantane derivatives have been synthesized through condensation and subsequent modification reactions. researchgate.net Similarly, benzyl-substituted naphthalenes are prepared from benzylidene tetralones via a multi-step sequence. nih.gov These examples highlight the general principle of incorporating the benzyl group into a precursor molecule before the final ring-forming or modification steps.

Synthesis of Cyclic Ketene (B1206846) Acetals (CKAs) as Dioxepane Precursors

Cyclic ketene acetals (CKAs) are important precursors for the synthesis of polyesters through radical ring-opening polymerization (rROP). rsc.orgchemrxiv.org The polymerization of CKAs like 2-methylene-1,3-dioxepane (B1205776) allows for the introduction of ester functionalities into a polymer backbone. chemrxiv.org The synthesis of these CKA monomers is therefore a critical step.

The acetal (B89532) route is a common method for synthesizing CKAs. This process typically involves two steps: the formation of a chlorinated acetal intermediate, followed by an elimination reaction to form the exomethylene group of the CKA. researchgate.net

The first step involves the reaction of a diol with a chloroacetaldehyde (B151913) dialkyl acetal in the presence of an acid catalyst. googleapis.com For example, 2-chloromethyl-1,3-dioxepane can be prepared from the reaction of chloroacetaldehyde dimethyl acetal with 1,4-butanediol (B3395766). googleapis.com A newer, milder protocol utilizes a cobalt(II) chloride/trimethylsilyl chloride (CoCl₂/TMSCl) catalyst system. researchgate.net The subsequent elimination of HCl is often achieved using a strong base, such as potassium t-butoxide. googleapis.com

| Diol Precursor for CKA | Catalyst Loading (CoCl₂) | Acetal Intermediate Yield | Overall CKA Yield |

| MDO | 2 mol% | 60% | 17% |

| DMMDO | 4 mol% | 57% | 19% |

| BMDO | 4 mol% | 97% | 81% |

| MTC | 8 mol% | 30% | 16% |

| Data sourced from ResearchGate. researchgate.net |

An alternative pathway to CKAs is the carbonate route. This method also proceeds in two steps: first, the formation of a cyclic carbonate intermediate from a diol, and second, the conversion of the carbonate to the CKA. researchgate.net

The diol is reacted with a carbonyl source, such as ethyl chloroformate, in the presence of a base like triethylamine (TEA) to form the cyclic carbonate. rsc.org The reaction conditions, such as the feeding speed of TEA, may need to be optimized for different substrates to achieve the best yields. rsc.org The second step, the methylenation of the cyclic carbonate to the CKA, can be accomplished using the Petasis reagent (bis(cyclopentadienyl)dimethyltitanium). rsc.org This route can be delicate, and the yields for the final CKA are often low. rsc.org

For some diols, the isolation of the cyclic carbonate intermediate can be challenging. For example, for the precursors to BMDO and MTC, no stable carbonate intermediates could be isolated, potentially due to high ring strain or reactivity of the hydroxyl groups in the starting diol. researchgate.net

| Diol Precursor for CKA | Carbonyl Source | Carbonate Intermediate Yield |

| MDO | Not specified | 59% |

| DMMDO | Not specified | 66% |

| BMDO | Not specified | Not isolated |

| MTC | Not specified | Not isolated |

| Data sourced from ResearchGate. researchgate.net |

Intramolecular Cyclization Techniques for Ketene Acetal Formation

While the direct synthesis of 6-benzyl-1,4-dioxepane via intramolecular cyclization to form a ketene acetal is not extensively documented in readily available literature, analogous cyclization strategies for forming the core dioxepane ring are well-established. These methods typically involve the formation of acetal or ketal linkages through the reaction of a diol with a suitable carbonyl-containing precursor.

One common approach is the acid-catalyzed intramolecular transacetalization. In this type of reaction, a molecule containing both hydroxyl groups and an acetal or ketal moiety can be induced to cyclize, forming a new cyclic acetal. For instance, the synthesis of conformationally-restricted 1,3-dioxanes has been achieved through a double intramolecular transacetalization process, highlighting the utility of this method in forming cyclic acetals from polyhydroxy precursors nih.gov. The careful optimization of reaction conditions, particularly the choice and concentration of the acid catalyst, is crucial to maximize the yield of the desired cyclized product and avoid decomposition nih.gov.

Another strategy involves the reaction of a 1,4-diol with an aldehyde or ketone, or their corresponding acetals, in the presence of an acid catalyst. Lewis acids such as indium(III) chloride have been employed to catalyze the synthesis of dibenzo[d,f] nih.govnih.govdioxepins from the corresponding diols and carbonyl compounds, albeit in moderate yields thieme-connect.de.

A hypothetical route to a precursor for a ketene acetal within a dioxepane ring could involve the Wittig reaction. The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds and phosphonium ylides masterorganicchemistry.com. In the context of cyclic ketene acetal synthesis, a lactone can be converted into an exocyclic enol ether through a Wittig-type reaction. For example, various natural macrolides containing lactone rings have been synthesized using the Wittig reaction to introduce exocyclic double bonds researchgate.netresearchgate.net. This methodology could potentially be adapted to a suitably substituted seven-membered lactone to generate a methylene-dioxepane derivative.

The table below illustrates representative examples of intramolecular cyclization reactions for the formation of related cyclic acetal structures.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzaldehyde acetal with a protected 1,3,5-trihydroxypentyl side chain | p-Toluenesulfonic acid, Toluene, Room Temperature, 2h | Diastereomeric 2-benzofurans | 89 | nih.gov |

| Biphenol derivative and an ethyl ester-substituted aldehyde | InCl3 (0.1 equiv), neat, 60 °C | Dibenzo[d,f] nih.govnih.govdioxepin derivative | 25 | thieme-connect.de |

| Chiral aldehyde intermediate and a triphenylphosphonium bromide | Wittig reaction conditions | Triene intermediate for lactone synthesis | 68 | nih.gov |

Elimination Reactions for Unsaturated Dioxepanes

Elimination reactions provide a key pathway for the synthesis of unsaturated dioxepanes, such as those containing an exocyclic double bond (a ketene acetal). A prominent example of this strategy is the synthesis of 2-methylene-1,3-dioxepane. This process typically involves the dehydrohalogenation of a halogenated precursor.

The synthesis of 2-methylene-1,3-dioxepane is often achieved in a two-step process. The first step involves the formation of a substituted dioxepane ring, followed by an elimination reaction to create the double bond. For instance, the reaction of bromoacetaldehyde diethyl acetal with butane-1,4-diol in the presence of an acid catalyst like p-toluenesulfonic acid yields 2-bromomethyl-1,3-dioxepane. This intermediate is then subjected to an elimination reaction using a strong base, such as finely ground potassium hydroxide, to yield the desired 2-methylene-1,3-dioxepane.

This elimination reaction is a classic example of an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the methylene (B1212753) group bearing the bromine, and the bromide ion is simultaneously eliminated, leading to the formation of a carbon-carbon double bond.

The following table summarizes a typical reaction for the formation of an unsaturated dioxepane via an elimination reaction.

| Substrate | Base/Reagents | Product | Yield (%) |

| 2-bromomethyl-1,3-dioxepane | Potassium hydroxide, Tetrabutylammonium bromide | 2-methylene-1,3-dioxepane | 28.5 |

Catalytic Systems and Reaction Conditions in Dioxepane Synthesis

The success of dioxepane synthesis, whether through cyclization or other methods, is critically dependent on the choice of catalytic systems and the careful control of reaction conditions. These factors influence not only the yield and purity of the desired product but also the reaction rate and selectivity.

Role of Specific Catalysts in Cyclization and Ring-Opening Processes

A variety of catalysts are employed in the synthesis and modification of dioxepanes. In intramolecular cyclization reactions to form the dioxepane ring, both Brønsted and Lewis acids are commonly used.

Brønsted Acids : Protic acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid are frequently used to catalyze acetalization and transacetalization reactions. For example, p-TsOH is effective in the intramolecular transacetalization for the synthesis of complex 1,3-dioxane systems nih.gov. The concentration of the Brønsted acid can be a critical parameter, as excessive acidity can lead to undesired side reactions or decomposition of the product nih.gov.

Lewis Acids : Lewis acids offer an alternative catalytic approach. Indium(III) chloride (InCl3) has been shown to catalyze the formation of dibenzo[d,f] nih.govnih.govdioxepins from biphenols and carbonyl compounds thieme-connect.de. Other Lewis acids, such as zinc halides (e.g., ZnCl2 or ZnI2), have been found to enhance the cyclization of hydroxy indoles, a different heterocyclic system, but illustrating the general utility of these catalysts in cyclization reactions eurekaselect.com.

Gold Catalysts : More recently, gold catalysts have been utilized in annulation reactions to construct 1,4-dioxepane cores. Gold-catalyzed [4+3] annulation of tert-butyl propiolate derivatives with epoxides proceeds efficiently to yield seven-membered oxacyclic products rsc.org.

In the context of ring-opening polymerization of dioxepane derivatives, which is a related field, organocatalysts and metal-based catalysts are widely studied. While not directly involved in the synthesis of the monomer itself, the principles of catalysis are relevant.

Optimization of Reaction Parameters (Temperature, Solvent, Additives)

The optimization of reaction parameters is a crucial step in developing an efficient and selective synthesis for substituted dioxepanes. The interplay between temperature, solvent, and the use of additives can have a profound impact on the reaction outcome.

Temperature : The reaction temperature can influence both the rate of reaction and the product distribution. In some intramolecular cyclizations, elevated temperatures may be required to overcome the activation energy barrier. For instance, in the Nenitzescu reaction for synthesizing 5-hydroxyindoles, the reaction temperature is a key factor affecting the yield eurekaselect.com. Conversely, some reactions may require carefully controlled, lower temperatures to prevent side reactions or decomposition.

Solvent : The choice of solvent can affect the solubility of reactants and catalysts, as well as stabilize transition states, thereby influencing the reaction pathway and rate. In the acid-catalyzed intramolecular transacetalization for the synthesis of 2-benzofurans, toluene was found to be a suitable solvent when using p-TsOH as the catalyst nih.gov. Other solvents, such as dichloromethane and chloroform, were also investigated, demonstrating the importance of solvent screening in optimizing the reaction nih.gov.

Additives : Additives can be used to enhance the reaction in various ways. For example, in the elimination reaction to form 2-methylene-1,3-dioxepane, a phase-transfer catalyst like tetrabutylammonium bromide is used to facilitate the reaction between the organic substrate and the solid potassium hydroxide.

The following table provides examples of how reaction parameters have been optimized for related cyclization reactions.

| Reaction Type | Catalyst | Solvent | Temperature | Outcome | Reference |

| Intramolecular Transacetalization | p-Toluenesulfonic acid | Toluene | Room Temperature | High yield (89%) of the desired cyclized product. | nih.gov |

| Dibenzo[d,f] nih.govnih.govdioxepin Synthesis | Indium(III) chloride | Neat (no solvent) | 60 °C | Moderate yields of the dioxepin products. | thieme-connect.de |

| Nenitzescu Reaction | Zinc Halides | Nitromethane or Acetic Acid | Varied | Enhanced cyclization and improved yields. | eurekaselect.com |

| Gold-Catalyzed [4+3] Annulation | Gold Catalyst | Not specified | Not specified | Efficient formation of 1,4-dioxepane cores. | rsc.org |

Spectroscopic and Structural Elucidation Techniques for Dioxepane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 6-Benzyl-1,4-dioxepane. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the primary method for confirming the molecular structure of synthesized dioxepane derivatives. researchgate.netacs.org By analyzing the chemical shifts, integration, and coupling patterns of the NMR signals, researchers can verify the presence of the benzyl (B1604629) group and the 1,4-dioxepane ring system.

In the ¹H NMR spectrum of a compound like 6-Benzyl-1,4-dioxepane, specific signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the seven-membered dioxepane ring are expected. Similarly, the ¹³C NMR spectrum will show distinct peaks for each unique carbon atom, including those in the phenyl ring, the benzylic carbon, and the carbons within the dioxepane ring. nih.gov For instance, in the parent 1,3-dioxepane (B1593757), the methylene carbons of the ring appear at chemical shifts of approximately 29.35 ppm and 67.28 ppm, while the acetal (B89532) carbon resonates at 94.48 ppm. nih.gov The presence of a benzyl substituent at the C6 position would significantly alter the chemical shifts of the adjacent ring atoms.

The composition of copolymers derived from dioxepane monomers can also be determined using ¹H NMR spectroscopy by comparing the integration of characteristic peaks from each monomer unit. acs.org

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1,4-Dioxepane Moiety (Note: Data is illustrative, based on typical chemical shifts for the constituent functional groups.)

| Atom Position (in 6-Benzyl-1,4-dioxepane) | Technique | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | ¹H NMR | 7.20 - 7.40 | Multiplet |

| Dioxepane Ring Protons (C2, C3, C5, C7) | ¹H NMR | 3.60 - 4.00 | Multiplet |

| Benzylic Protons (CH₂-Ph) | ¹H NMR | ~2.80 | Doublet |

| Dioxepane Ring Proton (C6) | ¹H NMR | ~4.20 | Multiplet |

| Aromatic Carbons (C₆H₅) | ¹³C NMR | 126 - 138 | - |

| Dioxepane Ring Carbons (O-CH₂-CH₂) | ¹³C NMR | 65 - 75 | - |

| Dioxepane Ring Carbons (O-CH₂-O) | ¹³C NMR | 95 - 105 | - |

| Benzylic Carbon (CH₂-Ph) | ¹³C NMR | ~40 | - |

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish detailed atomic connectivity and stereochemistry. researchgate.netscirp.org Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful.

COSY (¹H-¹H COSY): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another in the molecular structure. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of the entire proton framework of the 6-Benzyl-1,4-dioxepane molecule. cam.ac.ukthieme-connect.de

HSQC (¹H-¹³C HSQC): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, which is crucial for unambiguously assigning the ¹³C NMR spectrum. researchgate.netthieme-connect.de

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity across heteroatoms (like oxygen) and quaternary carbons.

These 2D methods are invaluable for confirming the precise substitution pattern and for studying the stereochemistry of the benzyl group relative to the dioxepane ring. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The seven-membered 1,4-dioxepane ring can adopt several conformations, such as a twist-boat or a boat-chair form. srce.hr X-ray diffraction analysis can identify the preferred conformation in the crystal lattice and reveal how the bulky benzyl substituent influences the ring's geometry. researchgate.net This information is critical for understanding structure-property relationships and for computational modeling studies. The data obtained includes the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal. tulane.edu

Interactive Table 2: Example Crystallographic Data for a Dioxepane Derivative (Note: This data is representative of what would be obtained for a crystalline dioxepane compound.)

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements of the crystal. |

| a (Å) | 10.54 | Unit cell dimension. |

| b (Å) | 8.76 | Unit cell dimension. |

| c (Å) | 14.21 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Volume (ų) | 1295 | Volume of the unit cell. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of 6-Benzyl-1,4-dioxepane and for monitoring the progress of its synthesis. nih.gov

Gas Chromatography (GC) is particularly well-suited for analyzing volatile and thermally stable compounds. birchbiotech.com A sample is vaporized and passed through a column, and its components are separated based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram shows peaks corresponding to each component. The area of the peak for 6-Benzyl-1,4-dioxepane relative to the total area of all peaks provides a quantitative measure of its purity. libretexts.org GC can detect even trace amounts of impurities, such as starting materials or side-products from the synthesis. nih.gov Its effectiveness has been noted in the analysis of various glycols and related cyclic ethers like 1,4-dioxane (B91453). nih.gov

Interactive Table 3: Typical Gas Chromatography (GC) Conditions for Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5 or equivalent (non-polar) | Separates compounds based on boiling point. |

| Injection Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. |

| Flow Rate | 1 mL/min | Controls the speed of separation. |

| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 10 °C/min | Gradually increases temperature to elute compounds with different boiling points. |

Thermal Analysis Techniques for Polymer Characterization (e.g., Differential Scanning Calorimetry)

While the monomer itself is not typically analyzed by thermal methods like Differential Scanning Calorimetry (DSC), these techniques are crucial for characterizing polymers synthesized from dioxepane monomers. nih.gov The incorporation of the 6-Benzyl-1,4-dioxepane unit into a polymer backbone would influence the thermal properties of the resulting material.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com This analysis reveals key thermal transitions in polymers:

Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (Tₘ): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt.

Crystallization Temperature (Tₙ): The temperature at which a polymer crystallizes upon cooling from the melt.

By studying these transitions, researchers can understand how the structure of the dioxepane monomer affects the polymer's physical properties, such as its rigidity, flexibility, and processing temperature. nih.govdiva-portal.orgresearchgate.net

Interactive Table 4: Representative DSC Data for a Dioxepane-Containing Copolymer

| Thermal Property | Example Value | Significance |

|---|---|---|

| Glass Transition Temperature (T₉) | 85 °C | Indicates the transition from a glassy to a rubbery state. |

| Melting Temperature (Tₘ) | 160 °C | Defines the upper temperature limit for use in solid-state applications. |

Theoretical and Computational Chemistry of Dioxepanes

Conformational Analysis of 1,4-Dioxepane and Related Cyclic Systems

The seven-membered ring of 1,4-dioxepane affords it significant conformational flexibility. arkat-usa.org Computational studies, primarily using molecular mechanics and quantum chemical methods, have been instrumental in elucidating the preferred conformations and the energy barriers between them. arkat-usa.orgresearchgate.net

The conformational preferences of 1,4-dioxepane are often understood by comparison to its carbocyclic analog, cycloheptane (B1346806). arkat-usa.org Cycloheptane is known to exist in two primary families of conformations: the chair and the boat families. arkat-usa.orgcdnsciencepub.com Within these families, pseudorotation occurs, leading to twist-chair (TC) and twist-boat (TB) forms, which are often the energy minima. arkat-usa.orgcdnsciencepub.com

For cycloheptane, the twist-chair conformation is generally the most stable. researchgate.netcdnsciencepub.com The introduction of oxygen atoms into the ring to form 1,4-dioxepane alters the conformational energies, but the fundamental chair, boat, twist-chair, and twist-boat forms remain relevant for analysis. researchgate.netnih.gov Theoretical calculations have shown that for 1,4-dioxepane, the twist-chair conformers are also predicted to be lower in energy than the corresponding chair and boat conformations. researchgate.net

Table 1: Comparison of Conformational Families in Cycloheptane and 1,4-Dioxepane

| Conformation Family | Key Conformations | Relative Stability in Cycloheptane | Relative Stability in 1,4-Dioxepane |

| Chair | Chair (C), Twist-Chair (TC) | Twist-Chair is the minimum | Twist-Chair is the minimum |

| Boat | Boat (B), Twist-Boat (TB) | Twist-Boat is a local minimum | Twist-Boat is a local minimum |

This table is a simplified representation based on general findings in computational studies.

The presence of two oxygen atoms in the 1,4-dioxepane ring has a significant impact on its conformational behavior compared to cycloheptane. arkat-usa.orgnih.gov The shorter C-O bond length compared to a C-C bond and the different bond angles around the oxygen atoms introduce geometric constraints that alter the relative energies of the various conformations. thieme-connect.de

The heteroatoms can introduce dipoles, leading to electrostatic interactions that can either stabilize or destabilize certain conformations. researchgate.net Furthermore, the presence of lone pairs on the oxygen atoms can lead to specific stereoelectronic interactions. These factors contribute to the increased complexity of the conformational landscape of 1,4-dioxepane. arkat-usa.orgresearchgate.net Studies have shown that the replacement of a carbon atom with a heteroatom like oxygen can influence ring strain and kinetic stability. nih.gov

The introduction of an sp2-hybridized carbon atom, such as in a benzyl (B1604629) group attached to the dioxepane ring, can markedly affect the conformational equilibrium. cdnsciencepub.comcdnsciencepub.comresearchgate.net The trigonal planar geometry of an sp2 carbon alters the local geometry and can relieve some of the transannular strain present in the saturated ring system. cdnsciencepub.compearson.com

Research on related 1,3-dioxepane (B1593757) systems has demonstrated that the presence of an sp2 carbon leads to a more complex conformational equilibrium, suggesting greater flexibility in these derivatives. cdnsciencepub.com This is because the flatter geometry at the sp2 carbon can be more readily accommodated in various ring conformations, potentially lowering the energy barriers for interconversion.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (a carbon atom bonded to two heteroatoms) to adopt an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect is well-documented in six-membered rings like tetrahydropyrans and is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital of the substituent's bond to the anomeric carbon. wikipedia.orgnih.gov

In substituted dioxepanes, such as those with a benzyl group, anomeric effects can play a role in determining the preferred conformation, especially for substituents on carbons adjacent to the oxygen atoms. thieme-connect.deasianpubs.org While the classic anomeric effect pertains to substituents on a carbon between two heteroatoms, related stereoelectronic interactions can still influence the conformational preferences in 1,4-dioxepanes. The exo-anomeric effect, which describes the preference for specific rotamers of substituents attached to the ring, is also a relevant consideration. wikipedia.org

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and energetics of chemical reactions involving dioxepanes.

DFT calculations have been employed to study the energetics of ring-opening reactions of cyclic acetals, which are structurally related to dioxepanes. researchgate.net These studies can provide valuable insights into the stability of the 6-Benzyl-1,4-dioxepane ring and its propensity to undergo ring-opening polymerization or other reactions.

For instance, in the context of radical ring-opening polymerization of cyclic ketene (B1206846) acetals, DFT calculations have revealed the activation energies for the ring-opening versus ring-retaining pathways. researchgate.net Such calculations can elucidate the thermodynamic and kinetic feasibility of reactions involving the cleavage of the C-O bonds within the dioxepane ring. The choice of the density functional is crucial for obtaining accurate results, as different functionals can yield varying energies. arxiv.orggoogleapis.comchemrxiv.org These computational approaches allow for the prediction of reaction barriers and the identification of transition state structures, which are key to understanding the reaction mechanism at a molecular level.

Energy Profiles and Activation Energies for Polymerization Reactions

Computational chemistry, especially Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of ring-opening polymerization (ROP) for cyclic monomers like dioxepanes. mdpi.com By modeling the energy landscapes of reaction pathways, researchers can determine activation energies (ΔG‡), which are critical for predicting reaction feasibility and rates.

For seven-membered cyclic ketene acetals (CKAs) such as 2-methylene-1,3-dioxepane (B1205776) (MDO), a related compound, DFT calculations have been instrumental. These studies reveal that for seven-membered rings like MDO and its derivatives, complete ring-opening is consistently achievable regardless of the temperature, a significant advantage for producing degradable polymers. chinesechemsoc.org The polymerization can proceed through different mechanisms, such as cationic ring-opening polymerization (CROP) or radical ring-opening polymerization (rROP), each with distinct energy profiles.

In cationic ROP, the initiation and propagation steps are modeled to understand catalyst-monomer interactions and the subsequent ring-opening. For instance, studies on the CROP of ε-caprolactone catalyzed by zirconocene (B1252598) complexes have shown a correlation between the stability of the catalyst-monomer complex and the activation energy. nih.gov The calculations indicate that polymerization follows a cationic mechanism where the ring opens via alkyl-oxygen bond cleavage. nih.gov Although specific data for 6-benzyl-1,4-dioxepane is not detailed, the principles from related seven-membered rings like 1,3-dioxepan-2-one (B2699393) are applicable. Living ROP of 1,3-dioxepan-2-one has been achieved with cationic zirconocene complexes, demonstrating controlled polymerization. researchgate.net

In radical ROP, DFT calculations help predict reactivity ratios in copolymerizations. For MDO, copolymerization with various vinyl monomers often shows unfavorable reactivity ratios, as confirmed by both experiments and DFT calculations. nih.govrsc.org However, there are exceptions, and theoretical models can identify suitable comonomer pairs for achieving desired copolymer structures, such as alternating copolymers. nih.govrsc.org The presence of a bulky benzyl group at the 6-position of a 1,4-dioxepane ring would be expected to introduce significant steric hindrance, likely influencing the activation energy for both initiation and propagation steps compared to the unsubstituted parent ring.

The table below summarizes representative activation energy data for related polymerization systems, illustrating the insights gained from computational studies.

| Polymerization System | Stage | DFT Method | Calculated Activation Barrier (ΔG‡) | Reference |

| α-Angelica Lactone (αAL) with [Sn(Oct)₂] | Initiation (Rate-Limiting) | Varies | 30–37 kcal/mol | mdpi.com |

| α-Angelica Lactone (αAL) with [Sn(Oct)₂] | Propagation | Varies | ~15 kcal/mol | mdpi.com |

| ε-Caprolactone with Bimetallic Catalyst | Propagation | Eyring Analysis | ~2 kcal/mol lower than monometallic | ed.ac.uk |

| Trimethylene Carbonate (TMC) with Al/Sn Catalyst | Propagation | N/A | ΔH = 51 kJ/mol | researchgate.net |

This table presents data for related cyclic esters and carbonates to illustrate the typical energy ranges and concepts in computational studies of ROP, as direct data for 6-Benzyl-1,4-dioxepane is not available.

Molecular Mechanics (MM2) for Conformational Energy Minimization

Molecular mechanics, particularly the MM2 force field, is a computational method used to determine the preferred three-dimensional conformations of molecules by calculating their steric energy. upenn.eduunc.edu For seven-membered rings like dioxepanes, which are known for their conformational flexibility, these calculations are essential for identifying the most stable geometries. researchgate.net

Studies on the parent 1,4-dioxepane ring and other seven-membered heterocycles have shown that they typically adopt twist-chair (TC) or twist-boat (TB) conformations. researchgate.netacs.orgnih.gov Theoretical conformational analysis using MM2 and other force fields on related molecules like oxepane (B1206615) and cycloheptane indicates that the twist-chair conformations are generally of the lowest energy. researchgate.netresearchgate.net

For 1,4-dioxepane, the presence of two oxygen atoms significantly influences the conformational landscape. The MM2 force field can be used to calculate the relative energies of various conformers, such as the chair and twist-chair forms. researchgate.netumich.edu The introduction of a substituent, like the benzyl group in 6-benzyl-1,4-dioxepane, would further affect these conformational preferences. The bulky benzyl group would likely favor a pseudo-equatorial position to minimize steric strain and non-bonded interactions, a preference that can be quantified through MM2 energy minimization. nih.gov

| Conformer (Oxepane) | Force Field | Relative Energy (kcal/mol) | Stability Order | Reference |

| Twist-Chair (TC) | MM2 | 0.00 | 1 (Most Stable) | researchgate.netresearchgate.net |

| Chair (C) | MM2 | >2.00 | Higher Energy | researchgate.netresearchgate.net |

| Twist-Boat (TB) | MM2 | Variable | Higher Energy | researchgate.netacs.org |

| Boat (B) | MM2 | Variable | Higher Energy | researchgate.netacs.org |

This table illustrates the conformational preferences of a parent seven-membered ether, oxepane, as determined by molecular mechanics calculations. The benzyl substituent in 6-benzyl-1,4-dioxepane would introduce additional steric factors influencing these relative energies.

Predictive Modeling of Reactivity and Selectivity in Dioxepane Chemistry

Predictive modeling, leveraging machine learning (ML) and quantum mechanics, is an emerging field in chemistry that aims to forecast reaction outcomes, including reactivity and selectivity. nih.govnih.gov These models can provide quantitative guidance that complements traditional chemical intuition. nih.gov

For dioxepane chemistry, predictive models can be applied to various challenges, such as predicting the regioselectivity of reactions or the outcome of copolymerizations. nih.govrsc.org For instance, ML models have been developed to predict the regioselectivity of C-H functionalization reactions. nih.gov Such a model could potentially predict how a reagent would selectively react at different positions on the 6-benzyl-1,4-dioxepane molecule. These models are often trained on datasets curated from the literature and can use descriptors derived from quantum chemical calculations to enhance their predictive power. nih.govrsc.org

In the context of polymerization, DFT calculations are used to predict copolymerization reactivity ratios, which dictate the sequence distribution of monomers in the final polymer. rsc.org For cyclic ketene acetals (CKAs) like MDO, DFT-assisted predictions have successfully explained experimental observations, showing that reactivity ratios are often linked to the homopolymerization rates of the comonomers. rsc.org For the copolymerization of MDO with butyl crotonate, experimentally determined reactivity ratios (r_MDO = 0.105 and r_BCr = 0.017) indicated a strong tendency toward an alternating copolymer, a finding supported by predictive models. acs.org

The development of these predictive tools is crucial for designing new materials and synthetic pathways. By simulating reaction outcomes, chemists can screen potential monomers and reaction conditions in silico, saving significant time and resources. While models specifically tailored to 6-benzyl-1,4-dioxepane are not yet reported, the methodologies are broadly applicable and represent a powerful future direction for research in dioxepane chemistry. nih.govrsc.org

| Modeling Application | Method | Key Prediction | Relevance to Dioxepane Chemistry | Reference |

| C(sp³)–H Oxidation | Machine Learning | Regioselectivity | Predicting site-selective functionalization | nih.gov |

| Copolymerization | DFT Calculations | Reactivity Ratios (r₁, r₂) | Predicting copolymer composition and structure | rsc.org |

| General Substitution Reactions | ML with QM Descriptors | Major Product/Regioselectivity | Forecasting outcomes of substitution reactions | rsc.org |

| Retrosynthesis | Machine Learning (Graph-based) | Reaction Precursors | Aiding in the design of synthetic routes | nih.gov |

Advanced Materials and Polymer Science Applications of Dioxepane Derivatives

Design and Synthesis of Degradable Polymers with Incorporated Ester Linkages

The primary advantage of incorporating BMDO into polymers is the introduction of hydrolytically labile ester bonds into the polymer backbone, rendering the resulting materials degradable. polympart.comnih.gov This approach addresses the environmental persistence of conventional vinyl polymers.

Engineering Controlled Degradation Behavior in Polymer Backbones

The radical polymerization of BMDO proceeds via a ring-opening mechanism that embeds ester functionalities within the polymer's carbon backbone. rsc.org These ester groups serve as predetermined breaking points. The degradation of these polymers can be triggered under specific conditions, such as in a basic solution (e.g., aqueous NaOH) or under certain acidic conditions. acs.orgsciforum.net

The rate of degradation is influenced by several factors, including the concentration of the degradable BMDO units within the copolymer and the pH of the environment. acs.orgnih.gov For instance, studies on polymer brushes made from copolymers of BMDO and poly(ethylene glycol) methacrylate (B99206) (PEGMA) showed that degradation was significantly faster at lower pH values (pH 3–5). acs.org Copolymers with a higher content of BMDO also exhibit accelerated degradation. acs.org This controlled degradation allows for the breakdown of high-molecular-weight polymers into smaller, lower-molecular-weight segments. sciforum.net

Synthesis of Degradable Analogues of Common Polymers

A significant application of BMDO is its copolymerization with conventional vinyl monomers to produce degradable versions of widely used but non-biodegradable plastics. mdpi.com This strategy has been successfully used to synthesize degradable analogues of polystyrene, poly(methyl methacrylate) (PMMA), and polyacrylates. researchgate.netrsc.org

By copolymerizing BMDO with monomers like styrene (B11656) or methyl methacrylate, the resulting materials, such as poly(BMDO-co-styrene) and poly(BMDO-co-MMA), retain many of the desirable mechanical properties of their parent vinyl polymers while gaining the ability to degrade through hydrolysis of the ester links. sciforum.netmdpi.comresearchgate.net For example, an equimolar copolymerization of BMDO and styrene was reported to yield a degradable polymer with 31.1 mol% of BMDO incorporated into the chain. mdpi.com Similarly, degradable PMMA particles have been synthesized through the radical emulsion polymerization of MMA with BMDO in an aqueous medium. rsc.org

Role in Controlled Radical Polymerization Techniques

BMDO is compatible with various controlled/“living” radical polymerization (CLRP) techniques, which allow for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (polydispersity index, PDI). nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been effectively used for the homopolymerization of BMDO and its copolymerization with other monomers. sciforum.netnih.gov This technique offers precise control over the polymer structure. For instance, the RAFT polymerization of BMDO has been achieved using initiators like dicumyl peroxide (DCP) in the presence of a RAFT agent such as 1-(ethoxycarbonyl)prop-1-yl-dithiobenzoate (EPDTB), yielding polymers with low polydispersity (Đ < 1.25).

RAFT has also been employed to synthesize novel degradable block copolymers. researchgate.net For example, degradable, thermosensitive triblock copolymers have been created using a poly(ethylene glycol) (PEG)-based macro-RAFT agent to copolymerize N-isopropylacrylamide (NIPAAm) and BMDO. researchgate.netnih.gov Furthermore, RAFT-mediated polymerization-induced self-assembly (PISA) of styrene and BMDO has been used to produce various degradable polymeric nanomaterials, including spheres and vesicles, at high solid content. rsc.org

Table 1: RAFT Polymerization of BMDO Derivatives

| Comonomer(s) | RAFT Agent | Initiator | Polymer Architecture | Key Finding | Reference |

|---|---|---|---|---|---|

| BMDO | EPDTB | DCP | Homopolymer | Controlled molecular weight (Mn ~12,400 g/mol), low PDI (~1.25). | |

| NIPAAm, BMDO | PEG-based macro-agent | Not specified | Triblock copolymer | Resulting polymer is thermosensitive and degradable. | researchgate.netnih.gov |

| Styrene, BMDO | P4VP macro-CTA | AIBN | Nanoparticles (via PISA) | Formation of multiple morphologies (spheres, vesicles, etc.) at high solid content. | rsc.org |

| MMA, BMDO | Linear and tetra-functional agents | Not specified | Linear and 4-arm star copolymers | Successful synthesis of degradable linear and star-shaped PMMA. | sciforum.net |

Atom Transfer Radical Polymerization (ATRP) in Copolymerization Systems

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for polymerizing BMDO, enabling the synthesis of well-defined homopolymers and block copolymers. jlu.edu.cnnih.gov The "living" nature of ATRP of BMDO was demonstrated using an α,α'-dibromoxylene/CuBr/2,2'-bipyridine initiating system, which produced linear polyesters with narrow molecular weight distributions and controllable molecular weights. jlu.edu.cn

ATRP is particularly useful for creating block copolymers by polymerizing a vinyl monomer first to create a macroinitiator, which is then used to initiate the polymerization of BMDO. researchgate.net This two-step process has been used to synthesize block copolymers such as polystyrene-block-poly(BMDO) (PSt-b-PBMDO) and poly(methyl methacrylate)-block-poly(BMDO) (PMMA-b-PBMDO). researchgate.net

The efficiency of incorporating BMDO into copolymers is dictated by monomer reactivity ratios. These ratios describe the preference of a growing polymer chain radical to add a monomer of its own kind or the comonomer. For the ATRP copolymerization of BMDO with styrene (St), the reactivity ratios were found to be rBMDO = 1.08 and rSt = 8.53. researchgate.netacs.org This indicates that the growing polystyrene radical prefers to add another styrene monomer, leading to copolymers with a higher styrene content. researchgate.net In the case of methyl methacrylate (MMA), the reactivity ratios were rBMDO = 0.53 and rMMA = 1.96, showing that the PMMA radical also prefers adding MMA over BMDO. a-star.edu.sgacs.org

Table 2: Reactivity Ratios for ATRP Copolymerization of BMDO

| Comonomer | rBMDO | rComonomer | Initiating System | Temperature | Reference |

|---|---|---|---|---|---|

| Styrene (St) | 1.08 | 8.53 | benzyl (B1604629) bromide/CuBr/PMDETA | 110 °C | researchgate.netacs.org |

| Methyl Methacrylate (MMA) | 0.53 | 1.96 | benzyl bromide/CuBr/PMDETA | 120 °C | a-star.edu.sgacs.org |

| n-Butyl Acrylate (B77674) (nBA) | 0.08 | 3.7 | EBriBu/CuBr/PMDETA | Not specified | colab.ws |

Synthesis via Chemical Vapor Deposition (CVD) Polymerization for Functional Films

For the first time, backbone-degradable polymer films have been directly synthesized using chemical vapor deposition (CVD) polymerization. polympart.comnih.gov This solvent-free technique involves the co-polymerization of BMDO with [2.2]paracyclophanes. polympart.comnih.govresearchgate.net

In this process, BMDO and a [2.2]paracyclophane derivative are sublimated, pyrolyzed to generate radical species, and then co-polymerized on a substrate surface. nih.gov The [2.2]paracyclophane acts as the radical initiator, while the BMDO undergoes ring-opening polymerization, inserting ester linkages into the resulting poly(p-xylylene)-based polymer backbone. polympart.comnih.gov

This method produces well-defined, hydrolytically degradable films. polympart.comnih.govresearchgate.net The degradation kinetics and hydrophobicity of these functional films can be tuned by adjusting the feed ratio of BMDO to the [2.2]paracyclophane precursor. polympart.comnih.gov This innovative approach provides access to a wide range of reactive and degradable polymer coatings, addressing a significant need in fields such as biomedical devices and regenerative medicine where functional, degradable surfaces are required. polympart.comnih.govresearchgate.net

Development of Functional Copolymers for Tailored Material Properties

The integration of 6-benzyl-1,4-dioxepane derivatives, particularly the seven-membered cyclic ketene (B1206846) acetal (B89532) 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), into polymer chains through copolymerization represents a significant strategy for designing functional materials with precisely controlled properties. chinesechemsoc.orgdiva-portal.org By combining BMDO with conventional vinyl monomers, it is possible to introduce hydrolytically cleavable ester linkages into the polymer backbone, thereby imparting degradability to otherwise stable polymers. researchgate.netresearchgate.net This approach allows for the creation of advanced materials suitable for biomedical applications and more environmentally sustainable plastics. researchgate.net

The radical ring-opening polymerization (rROP) of BMDO is a key mechanism, as the seven-membered ring structure favors complete ring-opening, which is crucial for incorporating the desired ester functionality into the polymer chain. chinesechemsoc.orgdiva-portal.org The benzyl group fused to the dioxepane ring enhances the radical stability of the monomer, facilitating its polymerization.

The properties of the final copolymer can be meticulously tailored by selecting the appropriate comonomer and controlling the polymerization process. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize well-defined copolymers with controlled molecular weights and low dispersity. researchgate.netresearchgate.netmdpi.com

Copolymerization with Styrene

The copolymerization of BMDO with styrene is a method to create degradable analogues of polystyrene. researchgate.net Studies using a benzyl bromide/CuBr/1,1,4,7,7-pentamethyldiethylenetriamine initiating system have determined the reactivity ratios for this copolymerization. researchgate.netacs.org The reactivity ratio for BMDO (rBMDO) was found to be 1.08, while for styrene (rSt) it was 8.53. researchgate.netacs.org This indicates that the styrene radical adds to styrene monomer more readily than to BMDO, leading to a higher incorporation of styrene units in the copolymer. researchgate.net Despite this, the incorporation of BMDO successfully introduces ester bonds that render the polystyrene backbone susceptible to degradation. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of BMDO and Styrene

| Monomer 1 | Monomer 2 | r₁ (BMDO) | r₂ (Styrene) | Polymerization System |

| BMDO | Styrene | 1.08 | 8.53 | Benzyl bromide/CuBr/PMDETA |

Data sourced from multiple studies. researchgate.netacs.org

Copolymerization with Acrylates

Functional polyacrylates with degradable backbones have been synthesized by copolymerizing BMDO with acrylate monomers such as n-butyl acrylate (nBA). researchgate.net Using ATRP with an ethyl 2-bromoisobutyrate initiator and a Cu(I)Br/PMDETA catalyst system, the reactivity ratios were determined to be rBMDO = 0.08 and rnBA = 3.7. researchgate.net These values show that the n-butyl acrylate radical preferentially adds to an nBA monomer, and the resulting copolymers are richer in nBA units. researchgate.net However, the inclusion of BMDO units was confirmed through 1D and 2D NMR spectroscopy, demonstrating quantitative ring-opening and the successful introduction of ester linkages, which allows for the hydrolytic degradation of the resulting copolymers. researchgate.net The copolymer yield tends to decrease as the proportion of BMDO in the initial monomer feed increases. researchgate.net

Table 2: Copolymerization Data for BMDO with n-Butyl Acrylate (nBA)

| Parameter | Value |

| Polymerization Method | ATRP |

| Initiator/Catalyst | Ethyl 2-bromoisobutyrate / Cu(I)Br/PMDETA |

| Reactivity Ratio (rBMDO) | 0.08 |

| Reactivity Ratio (rnBA) | 3.7 |

| Key Outcome | Introduction of hydrolytically degradable ester bonds into poly(n-butyl acrylate) |

Data sourced from Huang, J. et al. (2005). researchgate.netsemanticscholar.org

Copolymerization for Thermoresponsive Materials

The versatility of BMDO extends to the development of "smart" materials, such as thermoresponsive polymers. beilstein-journals.org Degradable, thermosensitive copolymers have been created by copolymerizing BMDO with N-isopropylacrylamide and N-vinylcaprolactam using controlled radical polymerization techniques. researchgate.netmdpi.com For instance, novel thermosensitive triblock copolymers have been synthesized using RAFT polymerization, featuring a central poly(ethylene glycol) (PEG) block and outer blocks composed of a random copolymer of N-isopropylacrylamide and BMDO. researchgate.net These materials exhibit temperature-responsive behavior and are also degradable, making them promising candidates for biomedical applications where both stimuli-responsiveness and biodegradability are required. researchgate.netmdpi.com

Future Research Directions for 6 Benzyl 1,4 Dioxepane and Dioxepane Chemistry

Exploration of Novel Synthetic Pathways for Highly Substituted Dioxepanes

The synthesis of substituted dioxepanes is an area ripe for innovation. Current methods often involve the cyclization of diols or ring-opening polymerization of methylene (B1212753) dioxepanes. acs.org Future research could focus on developing more efficient and stereoselective routes to compounds like 6-Benzyl-1,4-dioxepane and its derivatives.

Key areas for exploration include:

Catalyst Development: Investigating new catalysts, such as organocatalysts or transition-metal complexes, could enable milder reaction conditions and higher yields for the cyclization of substituted diols. For instance, electrochemical methods have been explored for the synthesis of some dioxepane derivatives. researchgate.net

Stereoselective Synthesis: Developing synthetic pathways that allow for precise control over the stereochemistry at the C6 position is crucial. This would be particularly important for creating enantiomerically pure samples of 6-Benzyl-1,4-dioxepane for biological evaluation or as chiral building blocks.

Multi-component Reactions: Designing one-pot reactions where multiple components combine to form highly substituted dioxepanes could significantly streamline synthesis. Such strategies have been successful in creating complex heterocyclic structures. d-nb.info

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Cyclization | High efficiency, potential for stereocontrol. | Catalyst sensitivity, substrate scope limitations. |

| Ring-Closing Metathesis | Good functional group tolerance, access to complex rings. | Availability of precursors, catalyst cost. |

| Multi-component Reactions | High atom economy, rapid assembly of complexity. | Optimization of reaction conditions, control of selectivity. |

Investigation of Unique Reactivity Profiles for Targeted Organic Transformations

The reactivity of the 1,4-dioxepane ring system, particularly with a benzyl (B1604629) substituent, is not well-documented. Future studies could uncover unique reactivity that can be harnessed for specific organic transformations.

Potential research avenues include:

Ring-Opening Reactions: Beyond polymerization, the selective acid- or base-catalyzed ring-opening of 6-Benzyl-1,4-dioxepane could provide access to functionalized linear ethers. The benzyl group may influence the regioselectivity of this cleavage.

Functionalization of the Benzyl Group: The benzyl moiety itself is a handle for further modification. Reactions such as electrophilic aromatic substitution on the phenyl ring could introduce additional functional groups, leading to a diverse library of derivatives. libretexts.org

Oxidative and Reductive Transformations: Investigating the behavior of the dioxepane ring under various oxidative and reductive conditions could reveal novel reaction pathways and stable intermediates.

Advanced Computational Modeling for Precise Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like 6-Benzyl-1,4-dioxepane, for which experimental data is limited.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, such as ring-opening or substitution reactions, and to calculate the associated energy barriers. This can guide the design of experiments.

Prediction of Spectroscopic Properties: Calculating NMR and IR spectra can aid in the characterization of 6-Benzyl-1,4-dioxepane and its derivatives, especially when distinguishing between isomers.

Development of Dioxepane-Derived Architectures for Emerging Material Applications

While 6-Benzyl-1,4-dioxepane itself is not a polymer, related dioxepane structures are known to be valuable monomers for creating biodegradable polymers. acs.orgresearchgate.net Research in this area could extend to designing new materials based on the 6-Benzyl-1,4-dioxepane scaffold.

Potential applications in materials science include:

Biodegradable Polymers: By modifying 6-Benzyl-1,4-dioxepane to include a polymerizable group, it could be used as a monomer. The resulting polymer would contain both the dioxepane and benzyl moieties, which could influence its thermal and mechanical properties, as well as its degradation profile. Copolymers of 5,6-benzo-2-methylene-1,3-dioxepane with styrene (B11656) have been studied for their degradation behavior. acs.orgresearchgate.net

Novel Host-Guest Systems: The flexible seven-membered ring could act as a host for small molecules or ions. The benzyl group could be functionalized to enhance binding selectivity.

Liquid Crystalline Materials: The rigid benzyl group combined with the flexible dioxepane ring is a structural motif that could be explored for the synthesis of novel liquid crystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.